molecular formula C10H12O4 B12341570 Methyl 4-(methoxymethoxy)benzoate CAS No. 139884-19-8

Methyl 4-(methoxymethoxy)benzoate

Cat. No.: B12341570
CAS No.: 139884-19-8
M. Wt: 196.20 g/mol
InChI Key: PULKVUDFXWJBEG-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methoxymethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(methoxymethoxy)benzoate can be synthesized through the esterification of 4-(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: 4-(methoxymethoxy)benzoic acid.

    Reduction: 4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methoxymethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The methoxymethoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • Methyl 4-methoxybenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 4-aminobenzoate

Comparison: Methyl 4-(methoxymethoxy)benzoate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. Compared to methyl 4-methoxybenzoate, it has enhanced reactivity in nucleophilic substitution reactions. Its structural similarity to other benzoate derivatives allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 4-(methoxymethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-5-3-8(4-6-9)10(11)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULKVUDFXWJBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242237
Record name Benzoic acid, 4-(methoxymethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139884-19-8
Record name Benzoic acid, 4-(methoxymethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139884-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(methoxymethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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